molecular formula C10H19N B2549473 [1-(But-3-en-1-yl)cyclopentyl]methanamine CAS No. 1335044-30-8

[1-(But-3-en-1-yl)cyclopentyl]methanamine

Número de catálogo B2549473
Número CAS: 1335044-30-8
Peso molecular: 153.269
Clave InChI: FJKYMFUJIHCDSO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “[1-(But-3-en-1-yl)cyclopentyl]methanamine” is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs or functionalities. For instance, the first paper describes novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are designed as biased agonists of serotonin 5-HT1A receptors . The second paper discusses the synthesis of a compound with an oxadiazole ring, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, which was synthesized using a polyphosphoric acid condensation route . These compounds, while not identical, share the feature of being methanamine derivatives, which is a commonality with “[1-(But-3-en-1-yl)cyclopentyl]methanamine”.

Synthesis Analysis

The synthesis of methanamine derivatives can vary based on the desired functional groups and the core structure of the compound. In the case of the oxadiazole derivative mentioned in the second paper, the synthesis involved a condensation reaction between p-Toluic hydrazide and glycine, indicating a method that could potentially be adapted for the synthesis of other methanamine derivatives .

Molecular Structure Analysis

The molecular structure of methanamine derivatives is crucial for their biological activity. The first paper indicates that the derivatives were designed to preferentially activate ERK1/2 phosphorylation pathways over other signaling pathways when interacting with the serotonin 5-HT1A receptors . This suggests that the molecular structure of these compounds is fine-tuned to interact with specific biological targets.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of methanamine derivatives are determined by their molecular structure. The first paper describes the lead compound as having favorable drug-like properties, including high solubility, metabolic stability, and effective penetration of biological membranes . These properties are essential for the pharmacokinetic profile of a drug candidate.

Relevant Case Studies

The first paper provides a case study of the lead compound, which showed potent antidepressant-like activity in the rat Porsolt test, a model for assessing antidepressant drugs . This demonstrates the potential therapeutic applications of methanamine derivatives when designed with specific biological targets in mind.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

  • Synthesis Techniques

    The compound has been synthesized using various techniques, such as polyphosphoric acid condensation, which has been found to be high yielding and effective. For example, 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine has been synthesized using a similar method (Shimoga, Shin, & Kim, 2018).

  • Spectroscopic Characterization

    Spectroscopic methods like UV-Vis, FTIR, DSC, and NMR have been utilized for characterizing similar compounds. This allows for a detailed understanding of the compound's structure and properties (Shimoga, Shin, & Kim, 2018).

Biomedical Research

  • Antimicrobial Evaluation

    Derivatives of methanamine compounds, such as 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, have shown variable degrees of antibacterial and antifungal activities, suggesting potential for medical applications in combating infections (Visagaperumal et al., 2010).

  • Anticancer Studies

    Some methanamine derivatives have demonstrated anticancer activities. For instance, palladium(II) and platinum(II) complexes based on methanamine derivatives have shown promising results against various cancer cell lines, indicating potential for development as anticancer agents (Mbugua et al., 2020).

  • Neurological Applications

    Schiff bases of methanamine have been explored for anticonvulsant activity, demonstrating the potential for developing new therapeutic agents for seizure disorders (Pandey & Srivastava, 2011).

Chemical Research

  • Catalytic Applications

    Methanamine derivatives have been used in catalysis, such as in transfer hydrogenation reactions. These reactions are significant for the synthesis of various organic compounds, indicating the compound's utility in organic synthesis (Karabuğa et al., 2015).

  • Molecular Docking and Modeling

    In some studies, methanamine derivatives have been used for molecular docking and theoretical studies to understand their interactions with biological targets, which is crucial for drug design and development (Preethi et al., 2021).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . The hazard statements include H227, H314, and H335 . The precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Propiedades

IUPAC Name

(1-but-3-enylcyclopentyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-3-6-10(9-11)7-4-5-8-10/h2H,1,3-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKYMFUJIHCDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1(CCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.